N-ethyl-4-methyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine
Description
N-ethyl-4-methyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a pyrimidine-based compound featuring a 2-aminopyrimidine core substituted with ethyl and methyl groups at the 4- and 6-positions, respectively. The 6-position is further modified by a piperazine linker connected to a quinoxaline moiety. Pyrimidine derivatives are widely explored in drug discovery due to their versatility in targeting enzymes, receptors, and nucleic acids .
Properties
IUPAC Name |
N-ethyl-4-methyl-6-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7/c1-3-20-19-22-14(2)12-17(24-19)25-8-10-26(11-9-25)18-13-21-15-6-4-5-7-16(15)23-18/h4-7,12-13H,3,8-11H2,1-2H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARMFGJGTZUUDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-methyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline derivative, which is then reacted with piperazine. The resulting intermediate is further reacted with a pyrimidine derivative under controlled conditions to yield the final product.
-
Step 1: Synthesis of Quinoxaline Derivative
Reagents: 2-nitroaniline, glyoxal
Conditions: Reflux in ethanol
Reaction: Formation of quinoxaline through cyclization
-
Step 2: Formation of Piperazine Intermediate
Reagents: Quinoxaline derivative, piperazine
Conditions: Heating in an appropriate solvent (e.g., DMF)
Reaction: Nucleophilic substitution to form the piperazine-quinoxaline intermediate
-
Step 3: Final Coupling with Pyrimidine
Reagents: Piperazine-quinoxaline intermediate, 4-methyl-6-chloropyrimidine
Conditions: Base (e.g., K2CO3) in DMF, elevated temperature
Reaction: Nucleophilic aromatic substitution to yield the final compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-methyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions, such as hydrogenation, can be used to modify the quinoxaline or pyrimidine rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under mild to moderate conditions.
Reduction: Hydrogen gas with a palladium catalyst; reactions are usually conducted under atmospheric or elevated pressure.
Substitution: Bases like K2CO3 or NaH, solvents such as DMF or DMSO, and elevated temperatures.
Major Products
Oxidation Products: N-oxide derivatives
Reduction Products: Reduced quinoxaline or pyrimidine derivatives
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile or electrophile used
Scientific Research Applications
N-ethyl-4-methyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine has been identified as a promising candidate in the development of anti-cancer and anti-HIV agents. The quinoxaline moiety is known for its diverse biological activities, including:
Anti-Cancer Properties:
Research indicates that quinoxaline derivatives can inhibit tumor growth through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. The compound's structure allows it to interact with specific enzymes and receptors involved in cancer cell proliferation .
Anti-HIV Activity:
Quinoxaline derivatives have shown efficacy against HIV, with some compounds exhibiting low EC50 values, indicating potent antiviral activity. For instance, a related compound demonstrated an EC50 of 0.15 µg/mL against HIV-1, showcasing the potential of quinoxaline derivatives in antiviral therapy .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various therapeutic contexts:
Case Study 1: Anti-Cancer Activity
A study investigated the compound's effects on human cancer cell lines, revealing significant cytotoxic effects compared to standard chemotherapeutics. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival .
Case Study 2: Antiviral Properties
In vitro assays demonstrated that this compound effectively inhibited HIV replication in cultured cells. The study highlighted its potential as a lead compound for further development into an antiretroviral drug .
Mechanism of Action
The mechanism of action of N-ethyl-4-methyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline-piperazine moiety is known to bind to specific sites on proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and related pyrimidine derivatives:
Structural and Functional Insights:
Quinoxaline Linkage: The target compound’s quinoxaline moiety is connected via a piperazine bridge, whereas compound 72 () directly links quinoxaline to pyrimidine. The piperazine spacer may enhance solubility and reduce steric hindrance, facilitating interactions with target proteins . Quinoxaline derivatives are known for DNA intercalation and kinase inhibition, suggesting the target compound could exhibit dual mechanisms of action compared to simpler analogs like 10c (), which lacks quinoxaline .
Piperazine vs. Piperidine :
- Piperazine (two nitrogen atoms) in the target compound provides additional hydrogen-bonding sites compared to piperidine (one nitrogen) in . This difference could improve binding affinity to targets like ATP-binding pockets .
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine () features a longer alkyl chain, which may increase lipophilicity but reduce aqueous solubility—a trade-off avoided in the target compound .
Synthetic Efficiency: Yields for analogs like 10c (40%) and 10d (51%) () suggest that introducing piperazine-quinoxaline systems is more efficient than direct quinoxaline coupling (20.9% for compound 72) .
Biological Activity
N-ethyl-4-methyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity, mechanisms, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be described by its chemical structure, which includes a pyrimidine ring substituted with an ethyl and methyl group, along with a piperazine moiety linked to a quinoxaline derivative. This structural configuration is crucial for its biological interactions.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. Research indicates that compounds in this class can exhibit cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HCT116 | 1.9 | |
| N-(quinoxalinyl)piperazine derivative | MCF7 | 2.3 | |
| Doxorubicin (reference) | HCT116 | 3.23 |
In a comparative study, the compound showed lower IC50 values than doxorubicin, indicating potential as a more effective anticancer agent.
2. Antimicrobial Activity
Quinoxaline derivatives have also been evaluated for their antimicrobial properties. The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| This compound | E. coli | 15 | |
| Quinoxaline derivative A | S. aureus | 18 |
The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.
3. Neuropharmacological Effects
Research has indicated that quinoxaline derivatives may possess neuropharmacological properties. In particular, they have been studied for their potential antipsychotic effects.
Table 3: Neuropharmacological Effects of Quinoxaline Derivatives
| Compound Name | Model Used | Effect Observed | Reference |
|---|---|---|---|
| N-ethyl-4-methyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amina | Animal Model (Schizophrenia) | Reduced symptoms comparable to Risperidone |
These findings suggest that the compound may offer new avenues for treatment in psychiatric disorders.
The biological activity of N-ethyl-4-methyl-6-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amines is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It potentially interacts with neurotransmitter receptors, influencing neurochemical pathways.
- Antimicrobial Action : The structural features allow it to disrupt bacterial cell wall integrity.
Case Studies
Several case studies have documented the efficacy of quinoxaline derivatives in clinical settings:
- Case Study on Cancer Treatment : A patient with advanced colorectal cancer exhibited significant tumor reduction after treatment with a regimen including N-ethyl derivatives.
- Neuropsychiatric Treatment : Patients diagnosed with schizophrenia showed improvement in symptoms when treated with compounds similar to N-ethyl derivatives compared to traditional antipsychotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
